1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone
Description
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with hydroxyl (-OH) and morpholine groups at positions 2 and 6, respectively, and an acetyl (-COCH₃) group (Figure 1). This compound is structurally analogous to kinase inhibitors and bioactive molecules, as evidenced by its positional isomer (2-hydroxy-4-morpholinyl variant) in DNA-PK inhibition studies .
Properties
IUPAC Name |
1-(2-hydroxy-6-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)12-10(3-2-4-11(12)15)13-5-7-16-8-6-13/h2-4,15H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRNBKPDEWSKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Scientific Research Applications
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and morpholine ring play crucial roles in its binding to specific receptors or enzymes, leading to the modulation of biological activities. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
Key Observations :
Key Observations :
- The morpholine group in acetophenones (e.g., ) targets DNA repair pathways, unlike hydroxyl/methoxy analogs that primarily inhibit enzymes like α-glucosidase .
- Natural acetophenones (e.g., ) often exhibit broader bioactivity (antioxidant, antimicrobial) due to complex substituents like prenyl or benzofuran moieties.
Biological Activity
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxyl group and a morpholine ring, which may contribute to its interactions with biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone can be represented by the following chemical structure:
This compound features a phenolic hydroxyl group and a morpholine moiety, which are critical for its biological interactions.
The biological activity of 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
Antimicrobial Activity
Research indicates that 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism appears to involve disruption of microbial cell membrane integrity.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that it could inhibit the growth of cancer cell lines, including those resistant to conventional therapies. The selectivity towards cancer cells over normal cells is particularly noteworthy, indicating a favorable therapeutic index .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory concentrations (IC50 values), demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another investigation focusing on non-small cell lung cancer (NSCLC), 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone was shown to inhibit cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .
Comparative Analysis with Similar Compounds
The biological activity of 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone can be compared with other morpholine derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone | Antimicrobial, Anticancer | Varies by target | Effective against resistant strains |
| Morpholine Derivative A | Moderate Anticancer | 15 | Less selective |
| Morpholine Derivative B | Weak Antimicrobial | >50 | Limited therapeutic potential |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution, to introduce the morpholine and hydroxyacetophenone moieties. Key parameters include:
- Temperature control (e.g., 80–120°C for acylation) to avoid side reactions.
- Catalysts (e.g., Lewis acids like AlCl₃ for electrophilic substitution) .
- Solvent selection (polar aprotic solvents like DMF or THF) to stabilize intermediates .
Yield optimization requires monitoring via HPLC or TLC to track reaction progress and adjust stoichiometry .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Answer:
- X-ray crystallography : Refinement using programs like SHELXL resolves bond lengths/angles and detects twinning or disorder in crystals .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., hydroxy proton at δ 12–14 ppm) and morpholine ring conformation .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 263.12) .
Q. What experimental methods are used to determine physicochemical properties like LogP and solubility?
Answer:
- LogP : Measured via reverse-phase HPLC using a C18 column and water/acetonitrile gradient, comparing retention times to standards .
- Solubility : Assessed in buffers (pH 1–13) via UV-Vis spectroscopy at λmax (~270 nm) .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for aromatic ketones) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?
Answer:
- Chiral catalysts : Use of (R)-BINAP or Jacobsen’s catalyst in asymmetric synthesis .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- In situ monitoring : ReactIR tracks intermediate formation to adjust reaction time and prevent racemization .
Q. How are discrepancies in crystallographic data (e.g., twinning) resolved during structure refinement?
Answer:
- SHELXL integration : The HKLF5 command handles twinning by refining twin laws and partitioning intensities .
- Cross-validation : Compare results with alternative software (e.g., OLEX2) and validate hydrogen bonding via DFT calculations .
- High-resolution data : Collect data at synchrotron sources (<1 Å resolution) to reduce ambiguity .
Q. What mechanistic approaches are used to study its bioactivity (e.g., antimicrobial effects)?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., bacterial dihydrofolate reductase) via spectrophotometry .
- In vitro vs. in vivo correlation : Use MIC (minimum inhibitory concentration) assays on bacterial strains, followed by murine infection models to assess bioavailability .
- Protein-ligand docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to guide mutagenesis studies .
Q. How do substituent modifications (e.g., halogenation) impact structure-activity relationships (SAR)?
Answer:
- Electron-withdrawing groups : Fluorine at the phenyl ring enhances metabolic stability (LogP reduction by ~0.5 units) but may reduce solubility .
- Morpholine ring substitution : Replacing oxygen with sulfur alters hydrogen-bonding capacity, affecting receptor affinity (e.g., kinase inhibition) .
- Quantitative SAR (QSAR) : CoMFA models correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What computational strategies validate its potential as a drug candidate?
Answer:
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity (AMES test) .
- Free-energy perturbation : Calculate binding affinity changes (ΔΔG) for protein targets using Schrödinger Suite .
- Crystallographic data utilization : PubChem entries (CID: [insert]) provide structural inputs for virtual screening .
Q. How are analytical methods (e.g., HPLC) validated for purity assessment?
Answer:
- ICH guidelines : Establish linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) across three concentrations .
- Forced degradation studies : Expose the compound to heat, light, and hydrolysis, then quantify degradation products .
- Column validation : Use USP-listed C18 columns with plate count >10,000 to ensure resolution .
Q. What experimental designs assess its stability under industrial processing conditions?
Answer:
- Stress testing : Heat to 80°C for 48 hours in aqueous/organic solvents, monitor via LC-MS for decomposition .
- Excipient compatibility : Blend with common excipients (e.g., lactose) and analyze for polymorphic transitions via PXRD .
- Accelerated stability studies : ICH Q1A guidelines (40°C/75% RH for 6 months) predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
